molecular formula C3H8O2 B8529789 Acetone water CAS No. 18879-06-6

Acetone water

Cat. No.: B8529789
CAS No.: 18879-06-6
M. Wt: 76.09 g/mol
InChI Key: OVARTBFNCCXQKS-UHFFFAOYSA-N
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Description

Acetone-water is a binary solvent system composed of acetone (C₃H₆O) and water (H₂O) in varying ratios. Acetone, a polar aprotic solvent, is fully miscible with water due to hydrogen bonding between acetone’s carbonyl group and water’s hydroxyl group. This mixture is widely used in chemical extraction, chromatography, and industrial processes due to its tunable polarity, cost-effectiveness, and ability to dissolve both hydrophilic and hydrophobic compounds. Acetone-water systems are particularly valued in green chemistry for reducing reliance on purely organic solvents .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine phase behavior (liquid vs. supercritical) in acetone-water mixtures under varying pressures and temperatures?

Methodological Answer: Use a high-pressure apparatus to measure critical temperatures (Tcm) and pressures (Pcm) across water mole fractions (0–60%). For example, Marshall et al. (2023) established Tcm and Pcm using equations derived from experimental data at 15–20 MPa and 523–563 K. Their results showed that acetone-water mixtures remain in a single phase (liquid/supercritical) above 15 MPa .

  • Key Data:

  • Critical temperature equation: Tcm=508.5+1.2x0.015x2T_{cm} = 508.5 + 1.2x - 0.015x^2 (x = water mole fraction).
  • Critical pressure equation: Pcm=8.6+0.2x0.003x2P_{cm} = 8.6 + 0.2x - 0.003x^2.
  • Average deviations: 0.043% (Tcm), 0.32% (Pcm) between experimental and fitted data .

Q. What statistical methods optimize acetone-water solvent ratios for extracting bioactive compounds?

Methodological Answer: Apply simplex centroid/lattice mixture designs to systematically explore solvent combinations. For instance, ternary mixtures of acetone, methanol, and water were tested in 14 formulations (Table 1 in ) to maximize phenolic content (TPC) and antioxidant activity. Responses are modeled using response surface methodology (RSM) to identify optimal solvent ratios .

  • Example Design:

Solvent CombinationAcetone (%)Methanol (%)Water (%)
Pure Acetone10000
Binary Mix50500
Ternary Mix33.333.333.3

Q. How do researchers address acetone's solvent incompatibility in toxicological studies?

Methodological Answer: Limit acetone concentrations to <0.05% in working solutions to avoid cellular toxicity, as demonstrated in Daphnia magna studies. Acetone acts as a carrier solvent for hydrophobic compounds (e.g., atrazine), but its concentration must be validated against control groups to exclude solvent-induced artifacts .

Advanced Research Questions

Q. Which equation of state (EOS) best models P-T-ρ-X relationships in acetone-water systems?

Methodological Answer: The Volume-Translated Peng-Robinson (VTPR) EOS outperforms VTSRK in fitting experimental P-T-ρ-X data for acetone-water solutions, with deviations <1% for density predictions. This is critical for computational fluid dynamics (CFD) simulations of supercritical reactions (e.g., 4-hydroxy-2-butanone synthesis) .

Q. How can researchers reconcile discrepancies in critical property data for acetone-water mixtures?

Methodological Answer: Cross-validate limited experimental data (e.g., only 3 Tcm data points at 508–563 K ) with predictive models like the NRTL-HOC or UNIQUAC for activity coefficients. Supplement with high-pressure density measurements (15–20 MPa) to refine phase boundaries .

Q. What predictive methods improve accuracy for ternary-liquid equilibria involving acetone-water systems?

Methodological Answer: Compare experimental ternary data (e.g., acetone-benzene-water ) with predictive methods like UNIFAC or COSMO-RS . For example, the acetone-chloroform-water system shows deviations <5% when using UNIFAC, highlighting the need for parameter optimization in asymmetric mixtures .

Q. How do mass-transfer coefficients and Henry's Law constants inform acetone volatilization from water?

Methodological Answer: Use the two-film model to calculate overall mass-transfer coefficients (KL) from experimental volatilization rates. For acetone, KL ranges from 1.2 × 10<sup>−5</sup> to 3.5 × 10<sup>−5</sup> m/s at 0.1 m/s wind speed, with temperature-dependent Henry’s Law constants (e.g., 2.3 × 10<sup>−4</sup> atm·m³/mol at 25°C) .

Q. Data Contradiction and Validation

Q. Why do simulated supercritical acetone-water systems often deviate from experimental results?

Methodological Answer: Many EOS models lack parameters for high-pressure interactions (e.g., hydrogen bonding perturbations). Address this by integrating molecular dynamics (MD) simulations with experimental P-T-ρ-X data to refine solvation models. For example, VTPR EOS reduces deviations to <2% in density predictions above 15 MPa .

Comparison with Similar Compounds

Comparison with Similar Compounds/Solvent Systems

The efficacy of acetone-water is often benchmarked against other solvent systems, including methanol-water, ethanol-water, hexane-water, and pure organic solvents. Below is a detailed analysis based on research findings:

Extraction Efficiency for Bioactive Compounds

Solvent System Total Phenolic Content (TPC) Antioxidant Activity (ABTS/DPPH) Key Applications Reference
50% Acetone-Water 120–150 mg GAE/g 85–90% inhibition Polyphenol recovery from olive pomace, coffee pulp
80% Methanol-Water 90–110 mg GAE/g 70–75% inhibition Phenolic extraction from litchi pulp, barley flour
80% Ethanol-Water 80–95 mg GAE/g 60–65% inhibition Antioxidant recovery from plant leaves
Pure Water 40–60 mg GAE/g 30–40% inhibition Hydrophilic compound extraction

Key Findings :

  • Acetone-water (50–80%) consistently outperforms methanol- and ethanol-water systems in extracting phenolic compounds, with 1.5–3× higher TPC than pure water .
  • Acetone’s intermediate polarity enables efficient partitioning of semi-polar compounds (e.g., flavonoids, hydroxytyrosol), while water enhances solubility of polar metabolites .

Polarity and Selectivity

  • Acetone-Water : Adjusting the acetone ratio (50–80%) modulates polarity, making it ideal for compounds with logP values between −0.5 and 3.0 .
  • Methanol/Ethanol-Water: More polar than acetone-water, suitable for highly hydrophilic compounds (e.g., alkaloids, saponins) but less effective for non-polar terpenoids .
  • Hexane-Water: Limited to non-polar compounds (e.g., lipids, chlorophyll) but incompatible with phenolic acids .

Chromatographic Performance

  • In TLC analysis, acetone-water extracts from Argemone ochroleuca showed ≥5 distinct bands in CEF and BEA solvent systems, outperforming hexane and pure water in resolving alkaloids and coumarins .
  • SPE fractionation of acetone-water (7:3) extracts yielded 8–10 bioactive fractions with minimal co-elution, demonstrating superior selectivity .

Limitations

  • Acetone-water is less effective for highly non-polar compounds (e.g., carotenoids) compared to hexane .
  • Prolonged sonication or heating (>40°C) degrades thermolabile antioxidants in acetone-water systems .

Preparation Methods

Drying and Purification of Acetone for Aqueous Solutions

The preparation of anhydrous acetone is critical for applications requiring minimal water content. Commercial acetone often contains up to 1% water and organic impurities like mesityl oxide, necessitating rigorous drying. Drierite (anhydrous calcium sulfate) is the preferred desiccant due to its minimal catalysis of aldol condensation, a side reaction that increases water content. Acetone is shaken with Drierite (25 g/L) for several hours, decanted, and distilled from fresh Drierite (10 g/L) under atmospheric conditions . Alternatives like molecular sieves (type 4A) or potassium carbonate (K₂CO₃) are less effective but viable for small-scale preparations.

Critical considerations :

  • Magnesium perchlorate (Mg(ClO₄)₂) is contraindicated due to explosion risks with acetone vapor .

  • Silica gel and alumina desiccants promote aldol condensation, increasing water content .

For impurity removal, silver nitrate (AgNO₃) and sodium hydroxide (NaOH) treatments are employed. Adding 4 g AgNO₃ in 30 mL water to 1 L acetone, followed by 10 mL 1M NaOH, removes organic contaminants after shaking, filtration, and distillation .

Solubility and Miscibility of Acetone in Water

Acetone’s complete miscibility with water arises from hydrogen bonding between its carbonyl group (-C=O) and water’s hydroxyl (-OH) groups. The polarity of acetone’s carbonyl group (δ\delta^- on oxygen, δ+\delta^+ on carbon) enables dissolution at all proportions, forming a homogeneous solution . This miscibility persists despite acetone’s weak acidity (pKa7\text{pKa} \approx -7), which is negligible compared to water (pKa15.74\text{pKa} \approx 15.74) .

Temperature dependence :

  • Freezing point depression data reveal linear relationships between acetone concentration and solution freezing points (Table 1) .

Acetone Mass FractionFreezing Point (°C)
0.0103-0.19
0.2504-9.75
0.3804-16.50

Table 1: Freezing point depression in acetone-water mixtures .

Phase Equilibria and Salt-Induced Separation

The addition of salts like NaCl, KCl, or Na₂SO₄ induces liquid-liquid equilibrium (LLE) in acetone-water systems, enabling phase separation. For example, at 35°C, Na₂SO₄ saturation generates two liquid phases: one acetone-rich and one aqueous (Fig. 1) .

Key findings :

  • Sodium sulfate (Na₂SO₄) : At 35°C, LLE occurs at acetone concentrations between 13–72.5 wt%, with a transition to anhydrous Na₂SO₄ above 24 wt% acetone .

  • Potassium chloride (KCl) : Saturated solutions exhibit LLE above 21.6°C, with model predictions suggesting broader phase-split ranges than experimental data .

Chemical Reactions and Stabilization

Acetone undergoes reversible hydration in water to form geminal diol ((CH₃)₂C(OH)₂\text{(CH₃)₂C(OH)₂}), though equilibrium favors acetone under standard conditions. In acidic or basic environments, aldol condensation produces mesityl oxide, necessitating pH-neutral conditions for stable solutions .

Stabilization strategies :

  • Buffer systems : Neutral pH buffers prevent acid/base-catalyzed side reactions.

  • Inert atmospheres : Nitrogen or argon blankets minimize oxidative degradation.

Analytical Preparation for Trace Detection

For trace acetone quantification in water (µg/L–mg/L), headspace gas chromatography (HS-GC) is employed. Samples are heated to 50°C, and vapors are trapped on Tenax-GC before thermal desorption into a GC-FID system . Calibration curves using standards (0.1–100 mg/L) ensure precision, with detection limits <1 µg/L .

Protocol summary :

  • Sample heating : 50°C for 30 minutes to equilibrate headspace.

  • Vapor trapping : Tenax-GC adsorption at room temperature.

  • Thermal desorption : 250°C for 2 minutes into GC-FID.

Properties

CAS No.

18879-06-6

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

IUPAC Name

propan-2-one;hydrate

InChI

InChI=1S/C3H6O.H2O/c1-3(2)4;/h1-2H3;1H2

InChI Key

OVARTBFNCCXQKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.O

Origin of Product

United States

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